Cathepsin D Inhibition Potency vs. Nipecotic Acid Derivatives
The (3S)-3-piperidinepropanoic acid ethyl ester (CAS 188883-59-2) demonstrates moderate inhibitory activity against the lysosomal aspartic protease cathepsin D, with an IC50 of 25 nM in a fluorescence polarization assay [1]. In contrast, structurally related nipecotic acid ethyl ester derivatives, such as 1-[2-(2-methoxyethylthio)benzoyl]nipecotic acid ethyl ester and 1-(2-ethoxybenzyl)nipecotic acid ethyl ester, exhibit substantially lower potency against cathepsin D, with IC50 values exceeding 66,000 nM and 166,000 nM, respectively [2][3]. This 2,600- to 6,600-fold difference in inhibitory potency highlights the specific structural features of the target compound that favor interactions with the cathepsin D active site.
| Evidence Dimension | Cathepsin D enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | 1-[2-(2-methoxyethylthio)benzoyl]nipecotic acid ethyl ester: >66,000 nM; 1-(2-ethoxybenzyl)nipecotic acid ethyl ester: 166,000 nM |
| Quantified Difference | Target compound is ≥2,600-fold more potent |
| Conditions | Fluorescence polarization assay; recombinant human cathepsin D |
Why This Matters
This differential activity profile establishes (3S)-3-piperidinepropanoic acid ethyl ester as a privileged scaffold for developing cathepsin D inhibitors, a target implicated in cancer metastasis and neurodegenerative diseases.
- [1] BindingDB. (n.d.). PrimarySearch_ki: BDBM50302841. Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB. (n.d.). BDBM87678: 1-[2-(2-methoxyethylthio)benzoyl]nipecotic acid ethyl ester. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/ View Source
- [3] BindingDB. (n.d.). BDBM38639: 1-(2-ethoxybenzyl)nipecotic acid ethyl ester. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/ View Source
